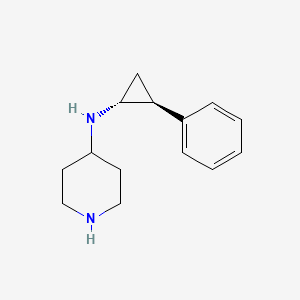

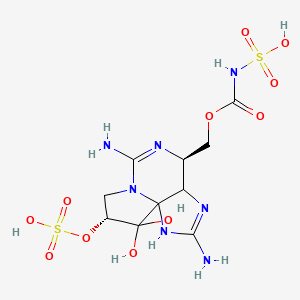

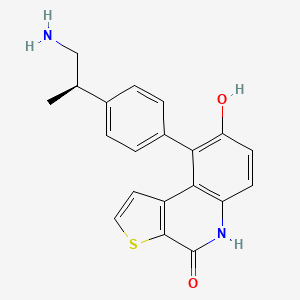

![molecular formula C19H14F3N3O3 B1139346 4-[(4R)-4-(hydroxymethyl)-3-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile CAS No. 1215085-93-0](/img/structure/B1139346.png)

4-[(4R)-4-(hydroxymethyl)-3-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile

Übersicht

Beschreibung

GLPG0492 R-Enantiomer ist das R-Enantiomer von GLPG0492, einem neuartigen selektiven Androgenrezeptor-Modulator.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von GLPG0492 R-Enantiomer umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und die abschließende enantiomere Trennung. Die spezifischen Synthesewege und Reaktionsbedingungen sind proprietär und werden nicht im Detail öffentlich zugänglich gemacht. Es ist bekannt, dass die Verbindung durch eine Reihe chemischer Reaktionen synthetisiert wird, die selektive Reagenzien und Katalysatoren verwenden .

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für GLPG0492 R-Enantiomer umfassen in der Regel die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess beinhaltet strenge Qualitätskontrollmaßnahmen, um die Konsistenz und die Einhaltung der behördlichen Standards zu gewährleisten .

Chemische Reaktionsanalyse

Reaktionstypen

GLPG0492 R-Enantiomer durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff.

Reduktion: Diese Reaktion beinhaltet die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe durch ein anderes.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Bedingungen für diese Reaktionen variieren je nach gewünschtem Ergebnis und dem spezifischen Reaktionsweg .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Zum Beispiel können Oxidationsreaktionen oxidierte Derivate erzeugen, während Reduktionsreaktionen reduzierte Formen der Verbindung ergeben können .

Wissenschaftliche Forschungsanwendungen

GLPG0492 R-Enantiomer hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Wird als Referenzverbindung in der Untersuchung von selektiven Androgenrezeptor-Modulatoren verwendet.

Biologie: Untersucht auf seine Auswirkungen auf Muskelzellen und verwandte biologische Signalwege.

Medizin: Als potenzielles Therapeutikum für Muskelschwund und andere Erkrankungen erforscht.

Industrie: Wird zur Entwicklung neuer Medikamente und therapeutischer Mittel verwendet

Wirkmechanismus

Der Wirkmechanismus von GLPG0492 R-Enantiomer beinhaltet seine Wechselwirkung mit Androgenrezeptoren. Es bindet an diese Rezeptoren und moduliert deren Aktivität, was zu Muskelanabolismus führt, während es reduzierte Auswirkungen auf das Fortpflanzungsgewebe hat. Diese selektive Modulation wird durch spezifische molekulare Wechselwirkungen und Signalwege erreicht .

Analyse Chemischer Reaktionen

Types of Reactions

GLPG0492 R enantiomer undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

GLPG0492 R enantiomer has a wide range of scientific research applications, including:

Chemistry: Used as a reference compound in the study of selective androgen receptor modulators.

Biology: Investigated for its effects on muscle cells and related biological pathways.

Medicine: Explored as a potential therapeutic agent for muscle wasting conditions and other disorders.

Industry: Utilized in the development of new drugs and therapeutic agents

Wirkmechanismus

The mechanism of action of GLPG0492 R enantiomer involves its interaction with androgen receptors. It binds to these receptors and modulates their activity, leading to muscle anabolism while having reduced effects on reproductive tissues. This selective modulation is achieved through specific molecular interactions and signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

GLPG0492: Die Stammverbindung von GLPG0492 R-Enantiomer.

Andere selektive Androgenrezeptor-Modulatoren: Verbindungen wie Ostarin und Ligandrol, die ebenfalls Androgenrezeptoren angreifen, aber unterschiedliche Selektivitäts- und Wirksamkeitsprofile aufweisen können.

Einzigartigkeit

GLPG0492 R-Enantiomer ist aufgrund seiner spezifischen enantiomeren Form einzigartig, die im Vergleich zu seinem S-Enantiomer und anderen ähnlichen Verbindungen eindeutige pharmakologische Eigenschaften bietet. Seine selektive Modulation von Androgenrezeptoren macht es zu einem vielversprechenden Kandidaten für therapeutische Anwendungen mit reduzierten Nebenwirkungen .

Eigenschaften

IUPAC Name |

4-[(4R)-4-(hydroxymethyl)-3-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F3N3O3/c1-24-17(28)25(14-8-7-12(10-23)15(9-14)19(20,21)22)16(27)18(24,11-26)13-5-3-2-4-6-13/h2-9,26H,11H2,1H3/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAJGULUVTFDTAS-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N(C(=O)C1(CO)C2=CC=CC=C2)C3=CC(=C(C=C3)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=O)N(C(=O)[C@]1(CO)C2=CC=CC=C2)C3=CC(=C(C=C3)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801111678 | |

| Record name | 4-[(4R)-4-(Hydroxymethyl)-3-methyl-2,5-dioxo-4-phenyl-1-imidazolidinyl]-2-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801111678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215085-93-0 | |

| Record name | 4-[(4R)-4-(Hydroxymethyl)-3-methyl-2,5-dioxo-4-phenyl-1-imidazolidinyl]-2-(trifluoromethyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1215085-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(4R)-4-(Hydroxymethyl)-3-methyl-2,5-dioxo-4-phenyl-1-imidazolidinyl]-2-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801111678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

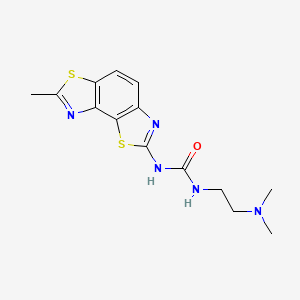

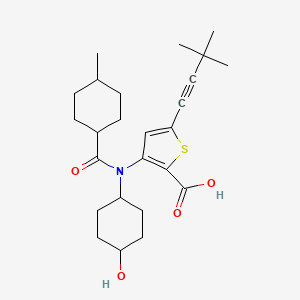

![(Z)-but-2-enedioic acid;(E)-N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine](/img/structure/B1139269.png)